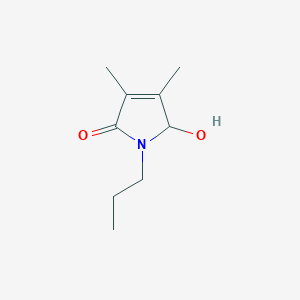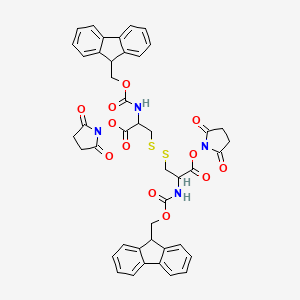![molecular formula C16H9F3N4O B12503988 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazoloquinazoline core. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazoloquinazoline core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
作用机制
The mechanism of action of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazole: Another triazole derivative with similar pharmacological properties.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A compound with a similar triazole core but different substituents.
Uniqueness
The uniqueness of 3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one lies in its specific structural features, such as the trifluoromethyl group and the triazoloquinazoline core. These features contribute to its distinct physicochemical properties and pharmacological activities, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H9F3N4O |
|---|---|
分子量 |
330.26 g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C16H9F3N4O/c17-16(18,19)10-5-3-4-9(8-10)13-14-20-15(24)11-6-1-2-7-12(11)23(14)22-21-13/h1-8,22H |
InChI 键 |
AFSMXYOKHHCPRN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)
![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)
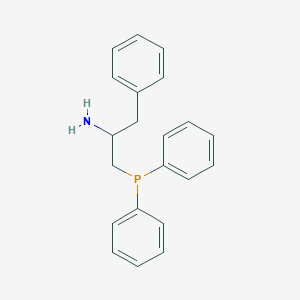
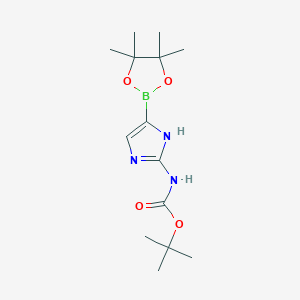
![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
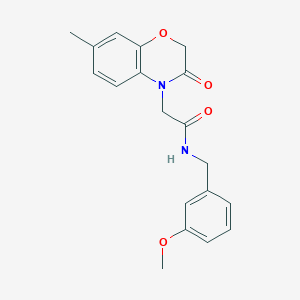
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
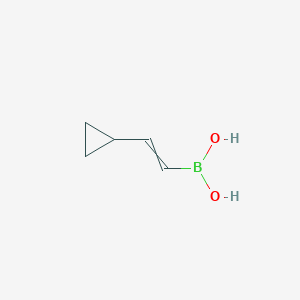
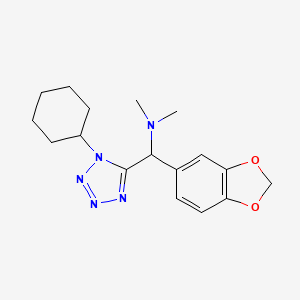
![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)
